
1-吡咯烷基噻唑
描述
2-Pyrrolidin-1-yl-1,3-thiazole is a dialkylarylamine and a tertiary amino compound.
科学研究应用
药物发现
吡咯烷环是“1-吡咯烷基噻唑”化合物的一部分,被药物化学家广泛用于获得治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖范围,人们对这种饱和支架的兴趣因有效探索药效团空间的可能性而增强 .
抗菌活性
包括“1-吡咯烷基噻唑”在内的噻唑已显示出显著的抗菌活性。 例如,磺胺唑是一种噻唑衍生物,用作抗菌剂 .
抗逆转录病毒活性
噻唑衍生物已被用于开发抗逆转录病毒药物。 利托那韦是一种用于治疗HIV/AIDS的药物,含有噻唑部分 .
抗真菌活性
噻唑衍生物已显示出抗真菌特性。 阿巴芬净是一种抗真菌药物,是一种噻唑衍生物 . 此外,还合成了一系列5-(2-取代-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺和5-(2-N-(取代芳基)-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺,并筛选了它们的抗真菌活性 .
抗癌活性
噻唑衍生物已被用于开发抗癌药物。 噻唑呋喃,一种用于癌症治疗的药物,含有噻唑部分 .
抗阿尔茨海默病活性
抗高血压活性
抗氧化活性
作用机制
- The primary targets of 2-(Pyrrolidin-1-yl)thiazole are not explicitly mentioned in the literature I found. However, we know that molecules containing this thiazole ring can interact unpredictably with biological systems, affecting various pathways and enzymes. These interactions may involve receptors, enzymes, or other cellular components .
- DNA Interaction : One specific example is voreloxin, which binds to DNA and interacts with topoisomerase II. This interaction leads to DNA double-strand breaks, cell cycle arrest (specifically at the G2 phase), and ultimately cell death .
- Stereochemistry Matters : The different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can significantly influence the binding mode to enantioselective proteins, affecting the biological profile of drug candidates .
- Unfortunately, specific biochemical pathways affected by 2-(Pyrrolidin-1-yl)thiazole are not well-documented in the available literature. However, its aromaticity and reactive positions suggest potential involvement in various pathways, including donor–acceptor, nucleophilic, and oxidation reactions .
- Impact on Bioavailability : The compound’s ADME properties remain elusive, limiting our understanding of its bioavailability .
- The molecular and cellular effects of 2-(Pyrrolidin-1-yl)thiazole depend on its specific interactions with cellular components. For instance, its binding to DNA and topoisomerase II leads to DNA damage and cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
生化分析
Biochemical Properties
2-(Pyrrolidin-1-yl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial and antimycobacterial activities . It interacts with enzymes involved in bacterial cell wall synthesis, thereby inhibiting their function and leading to bacterial cell death. Additionally, 2-(Pyrrolidin-1-yl)thiazole has been found to interact with proteins involved in metabolic pathways, affecting their activity and altering metabolic flux.
Cellular Effects
The effects of 2-(Pyrrolidin-1-yl)thiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial strains by disrupting their cellular processes . In mammalian cells, 2-(Pyrrolidin-1-yl)thiazole can affect gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-yl)thiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in the disruption of bacterial cell integrity . Additionally, 2-(Pyrrolidin-1-yl)thiazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)thiazole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)thiazole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)thiazole vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and antimycobacterial activities without significant toxic effects . At higher doses, 2-(Pyrrolidin-1-yl)thiazole can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing harm to the organism.
Metabolic Pathways
2-(Pyrrolidin-1-yl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis and degradation . The interaction of 2-(Pyrrolidin-1-yl)thiazole with these enzymes can lead to changes in metabolic pathways, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 2-(Pyrrolidin-1-yl)thiazole can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-yl)thiazole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(Pyrrolidin-1-yl)thiazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVYKYRWYBBQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Have any studies explored the structure-activity relationship (SAR) of these compounds?
A: While specific SAR studies might not be explicitly detailed in the provided abstracts, researchers are actively exploring the impact of structural modifications on the biological activity of 2-(Pyrrolidin-1-yl)thiazole derivatives. [, ] By synthesizing and evaluating various analogs with different substituents and functional groups on the core structure, researchers aim to identify the key structural features responsible for their antibacterial and antimycobacterial potency.
Q2: Beyond their antimicrobial properties, are there other potential applications for 2-(Pyrrolidin-1-yl)thiazole derivatives?
A: Interestingly, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, a specific derivative, has shown potential in mitigating mild steel corrosion in acidic environments. [] This suggests that the unique properties of this compound class could extend beyond antimicrobial applications, potentially finding use in material science and engineering. Further research is needed to fully explore these possibilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


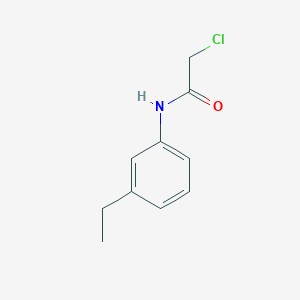


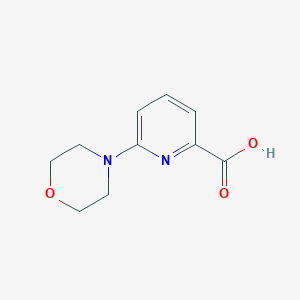
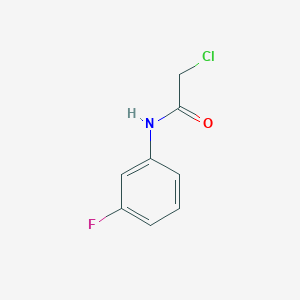
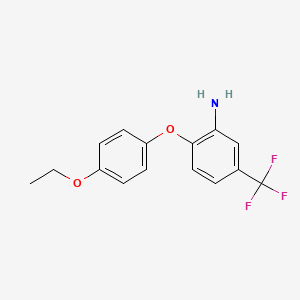
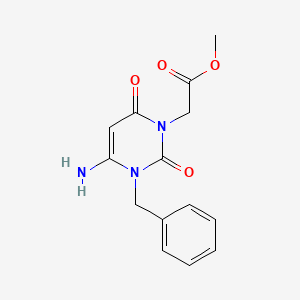
![2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B1361946.png)
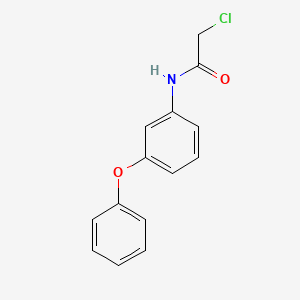

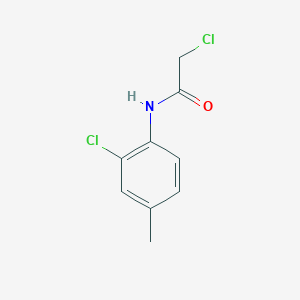
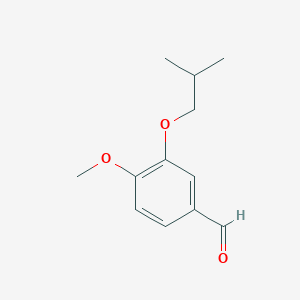
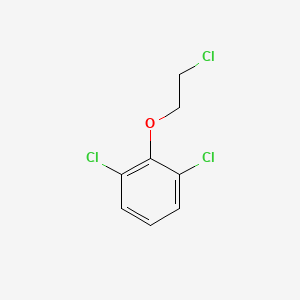
![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
